molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside CAS No. 89199-94-0

Fraxiresinol 1-O-glucoside

Cat. No. B029264
CAS RN: 89199-94-0
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-FRKCGNQASA-N
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Description

Synthesis Analysis

The synthesis of glucosinolates, including compounds structurally related to Fraxiresinol 1-O-glucoside, involves complex biochemical pathways in plants. These compounds can also be synthesized in the lab through various chemical methods. A study by Cerniauskaite et al. (2011) introduced an alternative synthetic pathway to glucosinolates using O-Silylated hydroxamic acids, showcasing the chemical versatility and complexity in accessing glucosinolate-like structures, potentially relevant to lignan glucosides synthesis (Cerniauskaite et al., 2011).

Molecular Structure Analysis

Understanding the molecular structure of lignans like Fraxiresinol 1-O-glucoside is crucial for exploring their bioactivity and interactions. NMR-based structural investigations provide detailed insights into the molecular configuration and stereochemistry of glucosinolates and related compounds. A study dedicated to glucosinolates offered a comprehensive NMR parameter description for various glucosinolates, facilitating the structural analysis of these compounds and their derivatives (Ibrahim et al., 2018).

Chemical Reactions and Properties

Glucosinolates, chemically related to lignans like Fraxiresinol 1-O-glucoside, undergo enzymatic hydrolysis in the presence of myrosinase, leading to the formation of various biologically active compounds. These reactions are central to the defensive mechanisms of plants and contribute to the health-promoting properties of plant-based foods. The diversity and bioactivity of glucosinolates highlight the chemical reactivity and potential utility of lignan glucosides (Halkier & Gershenzon, 2006).

Scientific Research Applications

Cancer Research

  • Summary of Application : Glycosidic flavonoids are gaining attention in cancer research due to their potential role in inhibiting cell proliferation . They do this by elevating the expression of apoptotic proteins, altering the expression of nuclear factor-kappa B (NF- κB), and decreasing mitochondrial membrane potential (Δψm) in cancer cells .
  • Results or Outcomes : Some flavonoids have shown promising results. For example, prunetionoside has high cytotoxic potential and can induce necroptosis in AGS gastric cancer cells .

Biomedical and Food Industries

  • Summary of Application : Glycosyl compounds, which include glycosidic flavonoids, have applications in the biomedical and food industries .
  • Methods of Application : Enzymatic synthesis is often used to convert substrates into products using enzymes as catalysts .
  • Results or Outcomes : The specifics of the results or outcomes would depend on the particular application within the biomedical or food industry .

Safety And Hazards

The safety data sheet for Fraxiresinol 1-O-glucoside advises to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-FRKCGNQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxiresinol 1-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fraxiresinol 1-O-glucoside
Reactant of Route 2
Fraxiresinol 1-O-glucoside
Reactant of Route 3
Fraxiresinol 1-O-glucoside
Reactant of Route 4
Fraxiresinol 1-O-glucoside
Reactant of Route 5
Fraxiresinol 1-O-glucoside
Reactant of Route 6
Fraxiresinol 1-O-glucoside

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